molecular formula C26H24N4O3 B298613 2-(3-cyano-1H-indol-1-yl)-N'-[(2,7-diethoxy-1-naphthyl)methylene]acetohydrazide

2-(3-cyano-1H-indol-1-yl)-N'-[(2,7-diethoxy-1-naphthyl)methylene]acetohydrazide

Cat. No. B298613
M. Wt: 440.5 g/mol
InChI Key: VIHCFQVWUYFPHP-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-cyano-1H-indol-1-yl)-N'-[(2,7-diethoxy-1-naphthyl)methylene]acetohydrazide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(3-cyano-1H-indol-1-yl)-N'-[(2,7-diethoxy-1-naphthyl)methylene]acetohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and anti-cancer effects. It has been found to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-cyano-1H-indol-1-yl)-N'-[(2,7-diethoxy-1-naphthyl)methylene]acetohydrazide in lab experiments include its anti-inflammatory and anti-cancer properties, which make it a promising candidate for further investigation in these areas. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are many future directions for research on 2-(3-cyano-1H-indol-1-yl)-N'-[(2,7-diethoxy-1-naphthyl)methylene]acetohydrazide. One possible direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Another direction is to study its effects on different types of cancer cells and to determine its potential as a cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

The synthesis of 2-(3-cyano-1H-indol-1-yl)-N'-[(2,7-diethoxy-1-naphthyl)methylene]acetohydrazide involves the reaction of 2-(3-cyano-1H-indol-1-yl)acetic acid with 2,7-diethoxy-1-naphthaldehyde in the presence of hydrazine hydrate. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

2-(3-cyano-1H-indol-1-yl)-N'-[(2,7-diethoxy-1-naphthyl)methylene]acetohydrazide has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further investigation in these areas.

properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

2-(3-cyanoindol-1-yl)-N-[(E)-(2,7-diethoxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C26H24N4O3/c1-3-32-20-11-9-18-10-12-25(33-4-2)23(22(18)13-20)15-28-29-26(31)17-30-16-19(14-27)21-7-5-6-8-24(21)30/h5-13,15-16H,3-4,17H2,1-2H3,(H,29,31)/b28-15+

InChI Key

VIHCFQVWUYFPHP-RWPZCVJISA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1)C=CC(=C2/C=N/NC(=O)CN3C=C(C4=CC=CC=C43)C#N)OCC

SMILES

CCOC1=CC2=C(C=C1)C=CC(=C2C=NNC(=O)CN3C=C(C4=CC=CC=C43)C#N)OCC

Canonical SMILES

CCOC1=CC2=C(C=C1)C=CC(=C2C=NNC(=O)CN3C=C(C4=CC=CC=C43)C#N)OCC

Origin of Product

United States

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